![molecular formula C26H42N4O5 B1681434 Sapacitabine CAS No. 151823-14-2](/img/structure/B1681434.png)
Sapacitabine
描述
Sapacitabine is a nucleoside analogue that is currently in clinical development for the treatment of acute myeloid leukemia (AML) . It is a prodrug of CNDAC and has a role as an antimetabolite, an antineoplastic agent, a prodrug, and a DNA synthesis inhibitor .
Synthesis Analysis
Sapacitabine is a novel 2′-deoxycytidine analogue (1- (2-C-cyano-2-deoxy- β - D -arabino-pentafuranosyl)N4-palmitoylcytosine), which was synthesized by incorporating an additional N4-palmitoyl group to protect the amino group .Molecular Structure Analysis
The molecular formula of Sapacitabine is C26H42N4O5 . The structure of Sapacitabine includes a nucleoside analogue, a nitrile, and a secondary carboxamide .Chemical Reactions Analysis
Sapacitabine is hydrolyzed by amidases to the deoxycytosine analogue CNDAC (2’-Cyano-2’-deoxyarabinofuranosylcytosine), which is then phosphorylated into the active triphosphate form .Physical And Chemical Properties Analysis
Sapacitabine has a molecular weight of 490.64 g/mol . It is a solid substance with a solubility of 33.33 mg/mL in DMSO .科学研究应用
Cancer Treatment Research
Sapacitabine has been studied for its antiproliferative effects on human cancer cells. It is a novel 2’-deoxycytidine-derivative that shows promise in inhibiting the growth of cancerous cells .
Combination Therapy Studies
Research has been conducted on the use of Sapacitabine in combination with other drugs, such as olaparib, to augment DNA damage in BRCA1/2 mutant tumors, particularly in HER2-negative metastatic breast cancer (MBC) patients .
Mechanism of Action Studies
Sapacitabine’s unique mechanism involves generating single-stranded DNA breaks which are then converted into double-stranded DNA breaks, leading to cell death. This mechanism is being explored further in various studies .
Comparative Efficacy Studies
Studies have compared the growth inhibition effects of Sapacitabine with other nucleoside analogues and anticancer compounds, such as oxaliplatin, to determine its relative efficacy .
作用机制
Target of Action
Sapacitabine is a chemotherapeutic drug that primarily targets DNA synthesis . The compound interferes with DNA synthesis by causing single-strand DNA breaks due to CNDAC being incorporated into DNA during replication or repair .
Mode of Action
Sapacitabine acts through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase . Both sapacitabine and its major metabolite, CNDAC, have demonstrated potent anti-tumor activity in both blood and solid tumors in preclinical studies .
Biochemical Pathways
Sapacitabine is metabolized into CNDAC, which is then incorporated into DNA during replication or repair, causing single-strand breaks . These single-strand breaks can be repaired by the transcription-coupled nucleotide excision repair pathway, whereas lethal double-strand breaks are mainly repaired through homologous recombination .
Pharmacokinetics
It is known that cndac, the active metabolite of sapacitabine, lasts longer in the bloodstream by being metabolized from sapacitibine than it would do so by being directly administered .
Result of Action
The result of sapacitabine’s action is the induction of DNA damage and cell cycle arrest, leading to cell death . Both sapacitabine and CNDAC have demonstrated potent anti-tumor activity in preclinical studies . In a liver metastatic mouse model, sapacitabine was shown to be superior to gemcitabine or 5-FU, two widely used nucleoside analogs, in delaying the onset and growth of liver metastasis .
Action Environment
It is known that sapacitabine is an orally administered drug, suggesting that factors such as gastrointestinal ph and the presence of food might influence its absorption and bioavailability .
安全和危害
未来方向
属性
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFKUUHOPIEMA-PEARBKPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164887 | |
Record name | Sapacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sapacitabine appears to act through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase. Both sapacitabine and CNDAC, its major metabolite or a substance into which the drugs converts after ingestion by patients, have demonstrated potent anti-tumor activity in preclinical studies. | |
Record name | Sapacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sapacitabine | |
CAS RN |
151823-14-2 | |
Record name | Sapacitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151823-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapacitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151823142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sapacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAPACITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W335P73C3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。